molecular formula C19H18N4O2S2 B2738681 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-08-9

4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2738681
CAS No.: 392292-08-9
M. Wt: 398.5
InChI Key: ZALYTGOBKYBMGR-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thioether-linked oxoethyl-m-tolylamino moiety at position 5. Its synthesis likely follows methodologies analogous to those described for related 1,3,4-thiadiazoles (e.g., cyclization of thiosemicarbazides or coupling of key intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide with active methylene compounds) . Structural characterization employs IR (C=O stretch at ~1600–1670 cm⁻¹), NMR (aromatic proton signals at δ 7.3–8.3 ppm), and mass spectrometry .

Properties

IUPAC Name

4-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-6-8-14(9-7-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALYTGOBKYBMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a thiadiazole ring linked to a benzamide moiety. This unique combination may contribute to its biological properties.

Antimicrobial Activity

Thiadiazole derivatives, including those similar to 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives with the thiadiazole core exhibit comparable antimicrobial activity to standard antibiotics such as ciprofloxacin and griseofulvin .

Anticancer Activity

Research indicates that compounds containing thiadiazole structures can exhibit anticancer properties. For example, certain derivatives have shown selective activity against cancer cell lines with IC50 values in the low micromolar range. One study highlighted a derivative that inhibited Abl protein kinase with an IC50 value of 7.4 µM against the Bcr-Abl-positive K562 cell line . This suggests that 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may have similar potential due to its structural characteristics.

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. A study synthesized various thiadiazole compounds and assessed their efficacy using the carrageenan-induced paw edema model in rats. Some derivatives exhibited significant anti-inflammatory activity comparable to indomethacin . This indicates that 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may possess similar therapeutic benefits.

The biological activity of thiadiazole derivatives can be attributed to several mechanisms:

  • Receptor Interaction : Thiadiazoles often interact with specific receptors in the body. For instance, certain derivatives act as adenosine receptor antagonists .
  • Enzyme Inhibition : Compounds like 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s .
  • Cytotoxic Effects : The cytotoxic properties observed in some thiadiazole derivatives suggest they can induce apoptosis in cancer cells through various pathways .

Case Studies and Research Findings

StudyFindings
Olsen et al. (2018) Reported cytostatic properties of 1,3,4-thiadiazole derivatives with promising anticancer activity against K562 cell lines .
Research on Anti-inflammatory Activity Demonstrated significant reduction in edema in rat models using synthesized thiadiazole derivatives .
Adenosine Receptor Study Identified potent adenosine A(1) receptor antagonists among thiadiazole compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been tested against various bacterial strains and fungi. The results have shown significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds structurally related to 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been evaluated against human cancer cell lines such as MCF7 (breast cancer). These evaluations demonstrated that certain derivatives possess strong cytotoxic effects and can induce apoptosis in cancer cells . Molecular docking studies further elucidate the binding interactions of these compounds with specific cancer targets, enhancing their therapeutic potential .

Synthesis and Characterization

The synthesis of 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives demonstrated that certain compounds had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiadiazole structure could enhance antibacterial potency .

Case Study 2: Anticancer Screening

In another research effort focused on anticancer activity, derivatives similar to 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide were screened against several human cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring significantly increased cytotoxicity against breast cancer cells compared to standard chemotherapeutics .

Comparison with Similar Compounds

Structural Modifications on the Thiadiazole Core

Compound Name Substituents at Position 5 Key Functional Groups Biological Activity Synthesis Yield Reference
Target Compound -(2-oxo-2-(m-tolylamino)ethyl)thio Benzamide, m-tolylamino Not explicitly reported (inferred anticancer)
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) -(2-cyano-3-(thiophen-2-yl)acrylamido) Cyano, thiophene Pro-apoptotic (anticancer) 70–85%
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-phenyl Isoxazole, phenyl Anticancer (cell cycle arrest) 70%
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide -(2-oxo-2-(thiazolylamino)ethyl)thio Nitrobenzamide, thiazole Antifungal (ergosterol inhibition)

Key Observations :

  • Heteroaromatic Substituents : Thiophene (7d) and thiazole () improve π-π stacking with biological targets, while isoxazole (6) introduces rigidity .
  • Amino Modifications: m-Tolylamino (target compound) offers steric bulk and lipophilicity, contrasting with thiazolylamino (), which may enhance hydrogen bonding.

Key Observations :

  • Anticancer Activity : Thiophene and pyridine derivatives (7d, 8a) show potent activity, suggesting that extended conjugation enhances DNA intercalation or kinase inhibition .
  • Antifungal Activity : Hybrids with oxadiazole-thiadiazole scaffolds () disrupt ergosterol synthesis, a mechanism absent in purely thiadiazole-based compounds.

Key Observations :

  • Triethylamine-catalyzed reactions (e.g., 3) achieve higher yields than acid-mediated cyclizations .
  • Multi-step syntheses (e.g., oxadiazole-thiadiazole hybrids) require stringent pH control (pH 4–5) for crystallization .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterExample ConditionsImpact on YieldReference
SolventDMF vs. Ethanol+15% in DMF
TemperatureReflux (90°C) vs. RT+30% at reflux
Microwave Irradiation100W, 10 min vs. 3h conventional+25% efficiency

What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., m-tolylamino protons at δ 7.2–7.5 ppm, thiadiazole ring carbons at ~160–170 ppm) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide, N-H bend at ~3300 cm⁻¹ for the amine) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 455.4 for [M+H]⁺) and fragmentation patterns .
  • TLC/HPLC : Monitor reaction progress and purity (>95% by reverse-phase HPLC, C18 column) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeaturesReference
¹H NMRδ 4.83 ppm (CH₂-S), δ 7.75–8.30 ppm (Ar-H)
FT-IR1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
ESI-MSm/z 455.4 ([M+H]⁺)

How do structural modifications at the thiadiazole ring or benzamide moiety influence the compound's bioactivity?

Advanced Research Question
Methodological Answer:

  • Thiadiazole Substituents : Electron-withdrawing groups (e.g., nitro at position 5) enhance antimicrobial activity but reduce solubility. Conversely, methyl groups improve membrane permeability .
  • Benzamide Modifications : Meta-substitution (m-tolylamino) increases steric hindrance, potentially affecting target binding compared to para-substituted analogs .
  • SAR Studies : Use combinatorial libraries to test derivatives (e.g., replacing thioether with sulfonamide groups) and correlate with IC₅₀ values in cytotoxicity assays .

Q. Table 3: Bioactivity Trends in Thiadiazole Derivatives

ModificationBiological Activity ShiftReference
Nitro at C5 (thiadiazole)↑ Antimicrobial, ↓ Solubility
Methyl at benzamide↑ Cytotoxicity (HeLa cells)

What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Advanced Research Question
Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma half-life via LC-MS) to identify metabolic instability .
  • Model System Alignment : Use humanized cell lines or 3D tumor spheroids to bridge in vitro-in vivo gaps .
  • Dose-Response Calibration : Adjust dosing regimens in animal models to match effective concentrations observed in vitro .

What are the standard protocols for purity assessment and analytical characterization during synthesis?

Basic Research Question
Methodological Answer:

  • Melting Point Analysis : Compare observed mp (e.g., 165–166°C) with literature values to detect impurities .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 40.29%, H: 3.01% for C₉H₈N₄O₂S₂) .
  • Recrystallization : Use DMSO/water (2:1) to remove byproducts .

Q. Table 4: Purity Assessment Methods

MethodAcceptable CriteriaReference
TLC (Silica Gel)Single spot, Rf = 0.5
HPLC (C18)>95% peak area
Elemental Analysis±0.3% deviation from calculated

How can computational modeling be integrated with experimental data to predict the compound's mechanism of action?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with IC₅₀ correlations .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) to prioritize synthesis targets .
  • QSAR Models : Train algorithms on bioactivity datasets to predict novel derivatives with enhanced potency .

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